molecular formula C12H8ClF3N2O2 B575304 Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate CAS No. 194423-80-8

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate

Cat. No.: B575304
CAS No.: 194423-80-8
M. Wt: 304.653
InChI Key: PKAZXROSEIOTBH-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate is a quinoxaline derivative known for its significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a quinoxaline ring substituted with chloro, trifluoromethyl, and ethoxycarbonyl groups, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the intermediate compound, which is often a quinoxaline derivative.

    Reaction with Phosphorous Oxychloride: The intermediate is reacted with phosphorous oxychloride (POCl3) in the presence of a solvent such as dimethylformamide (DMF) to introduce the chloro group.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.

    Esterification: The final step involves esterification with ethanol to form the ethyl ester, resulting in the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate has a wide range of applications in scientific research :

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer research and treatment.

    Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing and quality control.

    Biological Studies: It is employed in studies investigating the biological activities of quinoxaline derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets . The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives that have similar structures and biological activities :

    2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxide: These compounds also exhibit anticancer activity and are used in similar research applications.

    Quinoxaline-1,4-di-N-oxide derivatives: Known for their antimicrobial and anticancer properties, these derivatives share structural similarities with this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)9-10(13)18-8-5-6(12(14,15)16)3-4-7(8)17-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAZXROSEIOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188363
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194423-80-8
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194423-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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